6-Hydroxy-5-methylheptan-2-one
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Overview
Description
6-Hydroxy-5-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone-alcohol, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of isovaleraldehyde and acetone in the presence of a basic catalyst. The reaction proceeds as follows:
Aldol Condensation: Isovaleraldehyde and acetone undergo aldol condensation in the presence of a base such as sodium hydroxide to form 4-hydroxy-6-methylheptan-2-one.
Hydrogenation: The intermediate product is then subjected to hydrogenation under dehydration conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor maintained at a specific temperature, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-methylheptan-2-one or 6-methylheptanoic acid.
Reduction: Formation of 6-hydroxy-5-methylheptanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-5-methylheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methylheptan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-6-methylheptan-2-one: Similar structure but with a different position of the hydroxyl group.
5-Hydroxy-6-methylheptan-2-one: Another isomer with a different hydroxyl group position.
6-Methylheptan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
JTPMVCMMYOHLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)C(C)O |
Origin of Product |
United States |
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